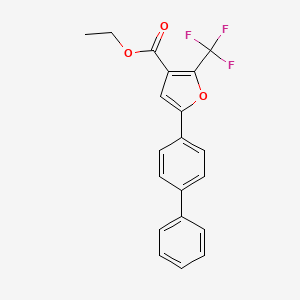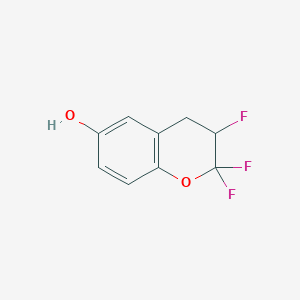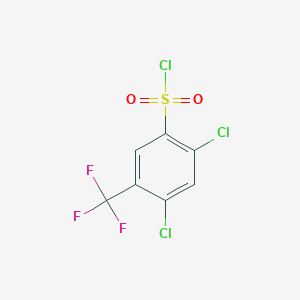
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate (E5BT) is a synthetic compound belonging to the class of furoates. It is a white solid with a melting point of 63 °C. E5BT has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and drug repurposing. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has also been used in drug delivery applications, as it can be used to increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug. Furthermore, Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been used in drug repurposing applications, as it can be used to modify existing drugs to create new drugs with improved properties.
Mecanismo De Acción
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the transmission of nerve signals. It is believed to bind to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals.
Biochemical and Physiological Effects
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Furthermore, in vivo studies have shown that Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is relatively stable and can be stored for long periods of time. However, one limitation is that it is not water soluble, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate. One potential direction is to further study its mechanism of action, as it is still not fully understood. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug repurposing. Furthermore, research could be conducted to explore its potential therapeutic applications, such as its potential use as an inhibitor of acetylcholinesterase. Finally, research could be conducted to explore its potential toxicity and its effects on the human body.
Métodos De Síntesis
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can be synthesized through a variety of methods, including the reaction of ethyl 4-trifluoromethylbenzoate with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at temperatures between 80-120 °C. The reaction yields a white solid with a melting point of 63 °C.
Propiedades
IUPAC Name |
ethyl 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c1-2-25-19(24)16-12-17(26-18(16)20(21,22)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDFCUIFJTZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)


![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
